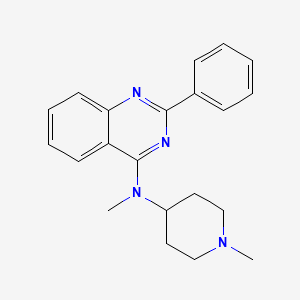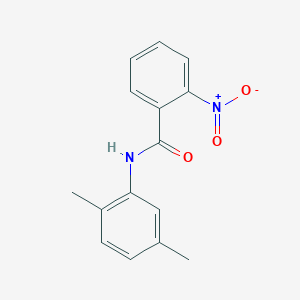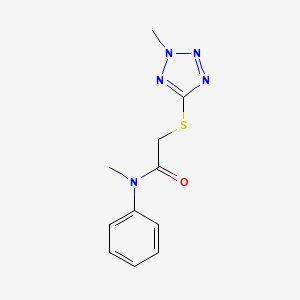![molecular formula C11H9F3N6O2 B5508321 1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea](/img/structure/B5508321.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of an oxadiazole ring, an amino group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
科学的研究の応用
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases or conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine, resulting in the formation of the desired urea derivative.
Addition of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
化学反応の分析
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can lead to the formation of larger molecules by combining the compound with other reactants.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Condensation: Condensation reactions often involve reagents like aldehydes, ketones, and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
作用機序
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea can be compared with other similar compounds, such as:
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(methyl)phenyl]methylideneamino]urea: This compound lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(chloromethyl)phenyl]methylideneamino]urea: The presence of a chloromethyl group instead of a trifluoromethyl group may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
特性
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N6O2/c12-11(13,14)7-3-1-6(2-4-7)5-16-18-10(21)17-9-8(15)19-22-20-9/h1-5H,(H2,15,19)(H2,17,18,20,21)/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPOZOOPGRFERN-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)NC2=NON=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)NC2=NON=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)
![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

![5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B5508281.png)

![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)



![(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)

